N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide
Overview
Description
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C21H26N4O2S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.17764726 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
The synthesis of azole derivatives and their antibacterial activity against specific bacteria strains have been explored. For instance, Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogues, exhibiting good antibacterial activity against Rhizobium radiobacter. This suggests that compounds with similar structures, such as the one , could potentially have antibacterial properties (Tumosienė et al., 2012).
Anticancer Potential
The development of heterocyclic compounds as anticancer agents has been a focus of several studies. Ravinaik et al. (2021) designed and synthesized a series of compounds with 1,3,4-oxadiazol and thiazol rings, evaluating their anticancer activity against multiple cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, highlighting the potential of similar structural frameworks in cancer treatment (Ravinaik et al., 2021).
Urease Inhibition
Compounds with 1,3,4-oxadiazol scaffolds have been investigated for their urease inhibitory potential, which is significant for the development of treatments for diseases caused by urease-producing pathogens. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds, demonstrating potent urease inhibition. This suggests the potential application of structurally similar compounds in inhibiting urease enzyme (Nazir et al., 2018).
Herbicidal Activity
The synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings were studied by Liu and Shi (2014). They designed novel compounds that showed moderate to good selective herbicidal activity, indicating that related compounds could be explored for agricultural applications (Liu & Shi, 2014).
Properties
IUPAC Name |
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-14(21-15(2)28-16(3)23-21)22-18(26)12-13-20-25-24-19(27-20)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHVBZYSBQDGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(C)NC(=O)CCC2=NN=C(O2)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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